molecular formula C38H62N8O12 B14227512 L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine CAS No. 825627-33-6

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine

Katalognummer: B14227512
CAS-Nummer: 825627-33-6
Molekulargewicht: 822.9 g/mol
InChI-Schlüssel: JWLJXWXOCXYGFP-KARIFBTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine is a peptide compound composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This can affect the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives under specific pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Seryl-L-isoleucine: A simpler peptide with fewer amino acids.

    L-Leucyl-L-isoleucyl-L-threonyl-L-tyrosyl: Another peptide with a different sequence but similar components.

Eigenschaften

CAS-Nummer

825627-33-6

Molekularformel

C38H62N8O12

Molekulargewicht

822.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H62N8O12/c1-8-20(5)30(46-36(55)31(21(6)9-2)45-33(52)25(39)18-47)35(54)41-16-28(50)40-17-29(51)44-32(22(7)48)37(56)42-26(15-23-10-12-24(49)13-11-23)34(53)43-27(38(57)58)14-19(3)4/h10-13,19-22,25-27,30-32,47-49H,8-9,14-18,39H2,1-7H3,(H,40,50)(H,41,54)(H,42,56)(H,43,53)(H,44,51)(H,45,52)(H,46,55)(H,57,58)/t20-,21-,22+,25-,26-,27-,30-,31-,32-/m0/s1

InChI-Schlüssel

JWLJXWXOCXYGFP-KARIFBTISA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.